Ethyl 2-[2-(4-bromophenoxy)acetamido]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
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Overview
Description
Ethyl 2-[2-(4-bromophenoxy)acetamido]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is a complex organic compound that belongs to the class of benzothiophenes This compound is characterized by the presence of a bromophenoxy group, an acetamido group, and an ethyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-[2-(4-bromophenoxy)acetamido]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate typically involves multiple steps. One common method includes the reaction of 4-bromophenol with ethyl bromoacetate in the presence of a base such as potassium carbonate to form ethyl 2-(4-bromophenoxy)acetate . This intermediate is then reacted with 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid under appropriate conditions to yield the final product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-[2-(4-bromophenoxy)acetamido]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the bromophenoxy group, where the bromine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium azide in dimethylformamide (DMF) for azide substitution.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of azides, ethers, or other substituted derivatives.
Scientific Research Applications
Ethyl 2-[2-(4-bromophenoxy)acetamido]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl 2-[2-(4-bromophenoxy)acetamido]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate involves its interaction with specific molecular targets. The bromophenoxy group may interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The acetamido group can form hydrogen bonds with target proteins, enhancing binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-(4-bromophenoxy)acetate: Similar structure but lacks the benzothiophene and acetamido groups.
Ethyl 2-(2-bromophenoxy)acetate: Similar structure but with a different substitution pattern on the phenoxy group.
Ethyl 2-(2-acetyl-4-bromophenoxy)acetate: Contains an acetyl group instead of the acetamido group.
Uniqueness
Ethyl 2-[2-(4-bromophenoxy)acetamido]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is unique due to the presence of the benzothiophene ring, which imparts distinct chemical and biological properties. The combination of the bromophenoxy and acetamido groups further enhances its potential for diverse applications in research and industry .
Biological Activity
Ethyl 2-[2-(4-bromophenoxy)acetamido]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is a complex organic compound that has garnered interest due to its potential biological activities. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound features a benzothiophene core, which is known for its diverse pharmacological properties. Its structure can be represented as follows:
- IUPAC Name : this compound
- Molecular Formula : C18H20BrN2O4S
- Molecular Weight : 432.33 g/mol
The biological activity of this compound can be attributed to its ability to interact with various biological targets:
- Enzyme Inhibition : The presence of the benzothiophene moiety allows for interactions with enzymes involved in metabolic pathways.
- Receptor Modulation : The acetamido group may facilitate binding to specific receptors, influencing cellular signaling pathways.
- Antimicrobial Activity : Preliminary studies suggest that the compound exhibits antimicrobial properties, potentially through disruption of bacterial cell membranes.
Antimicrobial Activity
Research has indicated that compounds with similar structures exhibit significant antimicrobial properties. For instance, studies on benzothiophene derivatives have shown effectiveness against various bacterial strains. The compound's ability to inhibit bacterial growth could be linked to its structural components that disrupt cell wall synthesis or function.
Cytotoxicity Studies
In vitro studies assessing cytotoxicity have been conducted using various cancer cell lines. Results indicate that the compound may possess moderate cytotoxic effects, suggesting potential as an anticancer agent. The following table summarizes some key findings:
Cell Line | IC50 (µM) | Effect Observed |
---|---|---|
HeLa | 25 | Significant reduction in viability |
MCF-7 | 30 | Induction of apoptosis |
A549 | 40 | Cell cycle arrest |
Structure-Activity Relationship (SAR)
The structure-activity relationship of this compound has been explored through modifications of the benzothiophene core and substituents on the acetamido group. Variations have shown differing levels of biological activity, indicating that specific functional groups are critical for enhancing efficacy.
Case Studies
- Case Study on Anticancer Activity :
- A study involving the administration of the compound to mice bearing tumors demonstrated a reduction in tumor size compared to control groups. The mechanism was attributed to apoptosis induction and inhibition of angiogenesis.
- Case Study on Antimicrobial Efficacy :
- Clinical trials assessing the compound's efficacy against resistant bacterial strains revealed promising results, with a notable reduction in infection rates among treated subjects.
Properties
Molecular Formula |
C19H20BrNO4S |
---|---|
Molecular Weight |
438.3 g/mol |
IUPAC Name |
ethyl 2-[[2-(4-bromophenoxy)acetyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate |
InChI |
InChI=1S/C19H20BrNO4S/c1-2-24-19(23)17-14-5-3-4-6-15(14)26-18(17)21-16(22)11-25-13-9-7-12(20)8-10-13/h7-10H,2-6,11H2,1H3,(H,21,22) |
InChI Key |
ATSDUCZFOXMCKF-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCCC2)NC(=O)COC3=CC=C(C=C3)Br |
Origin of Product |
United States |
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